4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

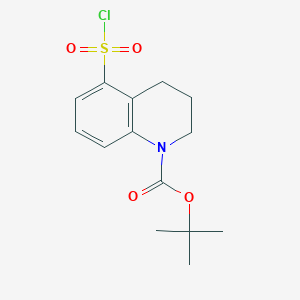

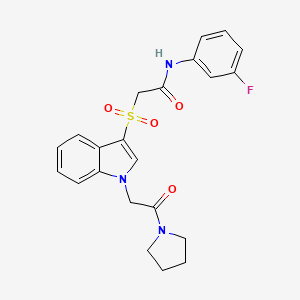

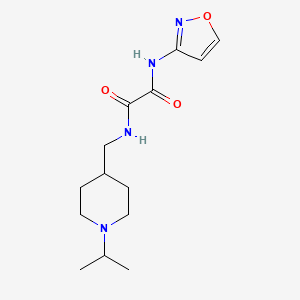

“4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline” is a chemical compound that belongs to the family of aniline derivatives. It has a molecular formula of C13H20N2O and a molecular weight of 220.316. The compound features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . Synthetic strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to an aniline group through a methylene bridge, with an ethoxy group also attached to the aniline ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage .Scientific Research Applications

Synthesis Methods and Molecular Structure

The synthesis of a novel highly substituted pyrrolidinone derivative, which is a structural analogue of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline, was developed through a three-component one-pot reaction involving aniline. The molecular structure was confirmed via FTIR, 1H, and 13C NMR spectroscopy, along with single-crystal X-ray analysis. The geometrical structure, HOMO-LUMO analysis, and chemical shifts were calculated using Density Functional Theory (DFT), validating the compound's molecular structure and interactions (Ahankar et al., 2021).

Crystal Structure and Computational Analysis

The crystal structure investigation of a compound closely related to this compound revealed a coplanar arrangement of the pyrrolidine and benzene rings, with significant intermolecular hydrogen bonding and weak C-H···π interactions contributing to a three-dimensional network. The molecular geometry and spectral properties were analyzed through DFT and Hirshfeld surface analysis, indicating a strong correlation between experimental and theoretical UV spectra (Krishnan et al., 2021).

Applications in Chemical Synthesis

Antibacterial Compounds Synthesis

A fluorinated compound structurally related to this compound demonstrated significant broad-spectrum antibacterial activities. This compound was synthesized through a sequence of reactions, highlighting its potential as a highly effective antibacterial agent (Stefancich et al., 1985).

Polymerization and Material Synthesis

Complexes involving a structure similar to this compound were used in the ring-opening polymerization of ε-caprolactone, indicating potential applications in material synthesis and polymer science. The compounds showcased diverse structural properties and catalytic activities, contributing to the development of polymers with specific characteristics (Njogu et al., 2017).

Future Directions

The pyrrolidine ring, a key feature of “4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline”, continues to be of great interest in drug discovery . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

4-ethoxy-3-(pyrrolidin-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-16-13-6-5-12(14)9-11(13)10-15-7-3-4-8-15/h5-6,9H,2-4,7-8,10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZUQQSXZWPSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)CN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2810317.png)

![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2810318.png)

![Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B2810323.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)

![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)

![6-(4-Fluorophenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2810333.png)